Estrogenic Potency of Bisphenol A Polycarbonate Compared to Bisphenol Analogues
Bisphenol A (BPA) demonstrates moderate estrogen receptor alpha (ERα) agonist activity with an EC50 of 0.60 μM (95% CI: 0.46–0.76 μM), as measured in a cell-based reporter assay [1]. In contrast, the structural analogue bisphenol S (BPS) exhibits significantly lower estrogenic potency (EC50 = 5.2 μM; 95% CI: 4.2–6.5 μM), while bisphenol F (BPF) shows reduced potency (EC50 = 2.1 μM; 95% CI: 1.7–2.9 μM) [1]. This data establishes BPA as a benchmark reference compound for estrogenic activity in endocrine disruption studies, with BPS being approximately 8.7-fold less potent and BPF 3.5-fold less potent than BPA.
| Evidence Dimension | Estrogen receptor alpha (ERα) agonist activity |
|---|---|
| Target Compound Data | EC50 = 0.60 μM |
| Comparator Or Baseline | BPS: EC50 = 5.2 μM; BPF: EC50 = 2.1 μM |
| Quantified Difference | BPA is 8.7x more potent than BPS; 3.5x more potent than BPF |
| Conditions | In vitro ERα reporter gene assay in HEK293 cells |
Why This Matters
For toxicological screening and regulatory compliance, the higher potency of BPA necessitates rigorous safety assessments and may preclude substitution with less potent analogues in applications where endocrine activity is a critical parameter.
- [1] PMC12606622. Potency and Efficacy of Bisphenols and Zearalenone in Activating ERα. Table 2. View Source
